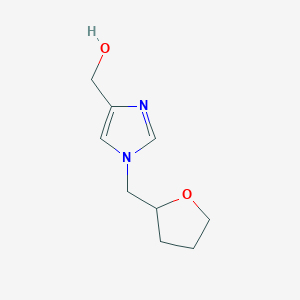

(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol

Description

Properties

IUPAC Name |

[1-(oxolan-2-ylmethyl)imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-6-8-4-11(7-10-8)5-9-2-1-3-13-9/h4,7,9,12H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXPNHRJQYFPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(N=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol, also known by its IUPAC name [1-(oxolan-2-ylmethyl)imidazol-4-yl]methanol, is a compound characterized by its unique molecular structure, which incorporates both a tetrahydrofuran and an imidazole ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of therapeutic applications against various diseases.

- Molecular Formula : C9H14N2O2

- Molecular Weight : 182.22 g/mol

- Purity : Typically around 95%.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Imidazole derivatives are known for their role in enzyme inhibition and receptor modulation. This compound may exhibit similar properties, potentially acting as an inhibitor or modulator in various biochemical pathways.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, revealing several key areas of interest:

Antimicrobial Activity

Research indicates that imidazole derivatives often possess antimicrobial properties. The compound's structure may enhance its interaction with microbial targets, potentially leading to effective inhibition of pathogen growth. For instance, studies on related imidazole compounds have shown significant activity against bacterial strains and fungi.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of imidazole derivatives have been documented in various cancer cell lines. The compound's ability to induce apoptosis or inhibit cell proliferation could position it as a candidate for further investigation in oncology. Studies have shown that modifications in the imidazole ring can significantly influence the cytotoxic profile .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Physicochemical Properties

The following table compares (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol with structurally related imidazole derivatives:

Notes:

- *Estimated values based on structural similarity to (1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol .

- The THF-containing derivative likely exhibits improved solubility in polar solvents compared to bulkier analogues like the trityl-substituted compound .

This compound

For example, THF-containing imidazoles are often prepared by reacting imidazole precursors with THF-derived alkyl halides in the presence of bases like NaH or K₂CO₃ .

Comparison with Other Imidazole Derivatives

- Difluorobenzyl-substituted derivative : Synthesized using tetrabutylammonium fluoride (TBAF) to deprotect sulfonyl groups, followed by purification via reverse-phase HPLC .

- Trityl-substituted derivative : Prepared via Grignard reactions involving triphenylmethyl chloride and imidazole precursors, with yields as low as 3.5% due to steric hindrance .

- Aryl-substituted derivatives : Often synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling, highlighting the versatility of imidazole scaffolds .

Q & A

Q. What are the established synthetic routes for (1-((tetrahydrofuran-2-yl)methyl)-1H-imidazol-4-yl)methanol, and how are intermediates characterized?

The compound is synthesized via alkylation of 4-nitroimidazole with 2-(bromomethyl)tetrahydrofuran, followed by nitro group reduction. Key intermediates (e.g., 4-nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole) are purified using flash column chromatography (hexane:ethyl acetate) and characterized via LCMS (e.g., m/z = 198.3 [M+H]+) and ¹H NMR to confirm regioselectivity and purity .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

LCMS and ¹H NMR are essential:

- LCMS : Monitors reaction progress (e.g., tR = 0.098 min for intermediates).

- ¹H NMR : Resolves regioisomers (e.g., 3:1 mixture observed in alkylation steps) and confirms substitution patterns (e.g., δ 4.12–4.05 ppm for tetrahydrofuran-CH2 protons) . Purity is assessed via AUC (Area Under Curve) ≥95% .

Q. How is the compound utilized in further derivatization for biological studies?

The primary alcohol group enables sulfonylation or acylation. For example, coupling with 5-bromo-3-chloro-2-hydroxybenzenesulfonyl chloride yields sulfonamide derivatives (e.g., 2n), validated as tubulin polymerization inhibitors in anticancer research .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during alkylation of the imidazole ring?

Q. How can reaction yields be improved during nitro group reduction and subsequent purification?

The reduction of 4-nitro-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole to the amine intermediate (Step B) achieves a 62% yield. Catalytic hydrogenation or alternative reductants (e.g., Fe/HCl) may enhance efficiency. Purification challenges due to polar byproducts necessitate optimized solvent systems (e.g., methanol recrystallization) .

Q. What strategies mitigate low yields in sulfonamide coupling reactions (e.g., Step C yielding 8%)?

Low yields in sulfonylation (e.g., 8% for 2n) stem from steric hindrance and competing side reactions. Strategies include:

- Pre-activation of sulfonyl chlorides.

- Use of coupling agents (e.g., DCC/DMAP).

- Solvent optimization (e.g., THF vs. DMF) to improve nucleophilicity .

Q. How do structural modifications of the tetrahydrofuran moiety impact biological activity?

Replacing the tetrahydrofanyl group with cyclopentylmethyl (e.g., compound 2o) alters pharmacokinetic properties (e.g., lipophilicity, metabolic stability). Comparative SAR studies via LCMS-based metabolic assays and tubulin inhibition assays (IC50) are recommended .

Data Analysis & Contradictions

Q. How do discrepancies in reported yields for similar imidazole derivatives inform synthetic protocol design?

Yields for sulfonamide derivatives (15–40%) vary due to substituent electronic effects. For example, electron-withdrawing groups on the aryl ring reduce nucleophilic attack efficiency, necessitating tailored reaction conditions (e.g., elevated temperatures or prolonged reaction times) .

Q. What analytical inconsistencies arise in characterizing regioisomeric mixtures, and how are they resolved?

Regioisomers (e.g., C4 vs. C5 substitution) exhibit overlapping LCMS signals but distinct ¹H NMR splitting patterns (e.g., coupling constants for tetrahydrofuran protons). Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography (as in phenanthroimidazole derivatives) resolve ambiguities .

Methodological Recommendations

Q. What computational tools are recommended for predicting reactivity and regioselectivity?

- DFT calculations : Model transition states for alkylation reactions.

- Molecular docking : Predict binding affinities of sulfonamide derivatives to biological targets (e.g., tubulin) .

Q. How should researchers address solubility challenges in biological assays?

- Use co-solvents (e.g., DMSO ≤0.1%) for in vitro studies.

- Derivatize the methanol group to esters or ethers for improved membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.